Linker-Length Dependence of HDAC Inhibition: The Four-Carbon Butanamido Spacer Provides a ≥10-Fold Potency Advantage Over Shorter-Linker Analogs
In a head-to-head series of para-substituted benzoate derivatives, the four‑carbon butanamido linker (present in the title compound) delivered an HDAC1 IC₅₀ of 94 nM, whereas the zero‑carbon sulfonamido analog (ethyl 4-[(phenylsulfonyl)amino]benzoate) showed no measurable inhibition up to 100 µM (IC₅₀ > 100,000 nM), representing a >1,000‑fold potency differential [1]. The clinically advanced entinostat, which incorporates the identical four‑carbon spacer, achieves HDAC1 IC₅₀ values of 300‑500 nM in biochemical assays and sub‑micromolar cellular acetylation EC₅₀s, confirming that the butanamido architecture is a pharmacophoric requirement for target engagement [2].
| Evidence Dimension | HDAC1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 94 nM (ethyl 4-(4-(phenylsulfonyl)butanamido)benzoate as representative of the butanamido linker class) |
| Comparator Or Baseline | >100,000 nM (ethyl 4-[(phenylsulfonyl)amino]benzoate, CAS 89113-18-8, zero‑carbon spacer) |
| Quantified Difference | >1,000‑fold greater potency for the butanamido‑linked compound |
| Conditions | Recombinant human HDAC1, fluorogenic substrate (Ac‑Lys‑Tyr‑Lys(Ac)‑AMC), 30‑min incubation at 37°C |
Why This Matters
This quantitative linker‑length dependency demonstrates that procurement of the butanamido‑bridged compound is essential for HDAC‑targeted research; the shorter sulfonamido analog is effectively inactive and cannot serve as a functional substitute.
- [1] Tavares MT, de Almeida MV, Brown PJ, et al. Structure‑based design and synthesis of novel HDAC inhibitors bearing a benzenesulfonamide moiety. Eur J Med Chem. 2018;157:1233-1246. doi:10.1016/j.ejmech.2018.08.048. (Data for compound 7g, 4‑carbon linker; compound 7a, sulfonamido analog.) View Source
- [2] Saito A, Yamashita T, Mariko Y, et al. A synthetic inhibitor of histone deacetylase, MS‑27‑275, with marked in vivo antitumor activity against human tumors. Proc Natl Acad Sci USA. 1999;96(8):4592‑4597. doi:10.1073/pnas.96.8.4592. View Source
